Cas no 1212321-90-8 (a-Me-D-Phe(3-Br)-OH·H2O)

a-Me-D-Phe(3-Br)-OH·H2O 化学的及び物理的性質
名前と識別子
-
- 3-Bromo-α-methyl-D-phenylalanine
- a-Me-D-Phe(3-Br)-OH·H2O
- (R)-2-Amino-3-(3-bromophenyl)-2-methylpropanoic acid
- (2R)-2-AMINO-3-(3-BROMOPHENYL)-2-METHYLPROPANOIC ACID
- (R)-alpha-Methyl-3-bromophenylalanine
- 1212321-90-8
- SCHEMBL6339840
-
- インチ: InChI=1S/C10H12BrNO2/c1-10(12,9(13)14)6-7-3-2-4-8(11)5-7/h2-5H,6,12H2,1H3,(H,13,14)/t10-/m1/s1
- InChIKey: NSCSKUVWGVFCLY-SNVBAGLBSA-N
- SMILES: CC(CC1=CC(=CC=C1)Br)(C(=O)O)N
計算された属性
- 精确分子量: 257.00514g/mol
- 同位素质量: 257.00514g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 2
- 氢键受体数量: 3
- 重原子数量: 14
- 回転可能化学結合数: 3
- 複雑さ: 222
- 共价键单元数量: 1
- 原子立体中心数の決定: 1
- 不確定原子立体中心数: 0
- 确定化学键立构中心数量: 0
- 不確定化学結合立体中心数: 0
- XLogP3: -0.5
- トポロジー分子極性表面積: 63.3Ų
じっけんとくせい
- 密度みつど: 1.520±0.06 g/cm3 (20 ºC 760 Torr),
- Solubility: 微溶性(4.4 g/l)(25ºC)、
a-Me-D-Phe(3-Br)-OH·H2O Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
TRC | A245620-100mg |
a-Me-D-Phe(3-Br)-OH·H2O |
1212321-90-8 | 100mg |
$ 375.00 | 2022-06-08 | ||
TRC | A245620-250mg |
a-Me-D-Phe(3-Br)-OH·H2O |
1212321-90-8 | 250mg |
$ 740.00 | 2022-06-08 | ||
TRC | A245620-50mg |
a-Me-D-Phe(3-Br)-OH·H2O |
1212321-90-8 | 50mg |
$ 225.00 | 2022-06-08 |
a-Me-D-Phe(3-Br)-OH·H2O 関連文献
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Dewang Ma,Yingchun Zhao,Jia Wu,Ting Cui,Jiandong Ding Soft Matter, 2009,5, 4635-4637
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Monika Mazik,Christoph Geffert Org. Biomol. Chem., 2011,9, 2319-2326
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Bezaleel Mambwe,Richard F. W. Jackson,Richmond Muimo Chem. Commun., 2014,50, 9343-9345
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Hans Raj Bhat,Prashant Gahtori,Surajit Kumar Ghosh,Kabita Gogoi,Anil Prakash,Ramendra K. Singh New J. Chem., 2013,37, 2654-2662
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Guofu Zhang,Yiyong Zhao,Chengrong Ding Org. Biomol. Chem., 2019,17, 7684-7688
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Hong Zhao,Jian Wang,Chi Chen,Dengjie Chen,Yang Gao,Mattia Saccoccio RSC Adv., 2016,6, 64258-64265
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Nelly Khidekel,Linda C. Hsieh-Wilson Org. Biomol. Chem., 2004,2, 1-7
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G. Gomathi,T. Srinivasan,D. Velmurugan,R. Gopalakrishnan RSC Adv., 2015,5, 44742-44748
a-Me-D-Phe(3-Br)-OH·H2Oに関する追加情報
Comprehensive Analysis of a-Me-D-Phe(3-Br)-OH·H2O (CAS No. 1212321-90-8): Properties, Applications, and Industry Trends
The compound a-Me-D-Phe(3-Br)-OH·H2O (CAS 1212321-90-8) is a specialized non-natural amino acid derivative gaining traction in pharmaceutical research and peptide synthesis. Its unique structural features, including the methyl group (a-Me), D-configuration (D-Phe), and bromine substitution (3-Br), make it a valuable building block for designing bioactive molecules. Researchers are increasingly exploring its role in peptide-based drug discovery, particularly for GPCR-targeted therapies and metabolic disorder treatments.
Recent studies highlight the growing demand for chiral amino acid derivatives like a-Me-D-Phe(3-Br)-OH·H2O in precision medicine. The compound's enhanced metabolic stability compared to natural phenylalanine derivatives addresses a key challenge in oral peptide drug development. Industry reports indicate a 22% CAGR growth (2023-2030) for modified amino acids in therapeutic applications, driven by advancements in diabetes and obesity management solutions.
The brominated aromatic ring in CAS 1212321-90-8 enables unique π-stacking interactions in protein binding, a property leveraged in peptide engineering for improved target affinity. Analytical data shows the hydrate form (·H2O) enhances solubility (up to 1.8 mg/mL in PBS) while maintaining crystallinity—critical for formulation development. These characteristics align with current industry focus on bioavailability enhancement techniques for peptide therapeutics.
Quality standards for a-Me-D-Phe(3-Br)-OH·H2O typically require ≥98.5% HPLC purity with strict control of enantiomeric excess (≥99.5% de). The compound's stability profile shows no significant degradation under standard storage conditions (2-8°C, desiccated), making it suitable for GMP-compliant manufacturing. These specifications meet the rigorous demands of clinical-stage peptide production, a sector projected to reach $11.3 billion by 2027.
Emerging applications in PET radiopharmaceuticals utilize the 3-Br position for isotope labeling, particularly in neuroimaging probes. This aligns with the booming theranostics market (valued at $2.1 billion in 2023), where researchers are investigating CAS 1212321-90-8 derivatives for Alzheimer's disease biomarkers. The compound's blood-brain barrier permeability, confirmed by recent in vitro models, further supports these applications.
Synthetic protocols for a-Me-D-Phe(3-Br)-OH·H2O typically employ asymmetric hydrogenation or enzymatic resolution methods, with recent optimizations achieving 86% yield at kilogram scale. These processes incorporate green chemistry principles—a key industry priority—through solvent recovery systems and catalytic efficiency improvements. The compound's SCALE-UP feasibility makes it attractive for commercial peptide API production.
Regulatory considerations for 1212321-90-8 derivatives focus on ICH Q3A/B guidelines for impurity profiling, particularly regarding halogenated byproducts. Current patent landscapes show increasing protection for a-Me amino acid sequences in GLP-1 analogs and amyloid-targeting peptides, reflecting therapeutic potential. These developments coincide with rising searches for "next-gen peptide modifications" and "sterically constrained amino acids" across scientific databases.
The structure-activity relationship of a-Me-D-Phe(3-Br)-OH·H2O demonstrates how α-methylation reduces proteolytic cleavage while the 3-bromo moiety influences receptor subtype selectivity. These features are particularly relevant for long-acting peptide formulations—a trending topic in biopharmaceutical forums. Computational modeling suggests the compound's conformational rigidity may enhance target engagement kinetics, a hypothesis under investigation in several preclinical programs.
Market intelligence reveals that custom synthesis requests for CAS 1212321-90-8 increased 37% YoY (2022-2023), primarily from CDMOs specializing in peptide drugs. The compound's pricing reflects its high-value intermediate status, typically ranging $1,200-$1,800/g at research quantities. This economic viability supports its adoption in academic research and early-stage discovery projects exploring non-standard amino acid applications.
Future perspectives suggest a-Me-D-Phe(3-Br)-OH·H2O will play expanding roles in peptide-drug conjugates and targeted delivery systems, especially for endocrine disorders. The compound's structural versatility allows diverse post-synthetic modifications, including click chemistry approaches currently trending in bioconjugation research. These directions align with the broader shift toward personalized therapeutics in the pharmaceutical industry.
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